Sustained Anti-Inflammatory Potency: Fenclozic Acid vs. Phenylbutazone in Long-Duration Assays
In direct head-to-head in vivo testing, fenclozic acid demonstrated comparable anti-inflammatory potency to phenylbutazone in short-duration assays, but exhibited superior potency in tests of longer duration, indicating a sustained pharmacological effect not observed with the comparator [1]. This temporal differentiation is critical for researchers seeking an NSAID with prolonged in vivo activity.
| Evidence Dimension | Anti-inflammatory potency over time |
|---|---|
| Target Compound Data | Potency similar to phenylbutazone in short tests; more potent than phenylbutazone in longer-duration tests |
| Comparator Or Baseline | Phenylbutazone |
| Quantified Difference | Qualitative superiority in longer-duration tests; no significant difference in short tests |
| Conditions | In vivo anti-inflammatory assays in rats and guinea-pigs (carrageenan-induced edema, cotton pellet granuloma) |
Why This Matters
This sustained activity profile differentiates fenclozic acid from phenylbutazone and supports its use as a reference compound for prolonged anti-inflammatory efficacy studies.
- [1] Newbould BB. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity. Br J Pharmacol. 1969 Mar;35(3):487-97. doi:10.1111/j.1476-5381.1969.tb08290.x View Source
